Butanoic acid, 2-hydroxy-4-(methylthio)-, butyl ester
CAS No.: 617673-77-5
Cat. No.: VC16893337
Molecular Formula: C9H18O3S
Molecular Weight: 206.30 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 617673-77-5 |
|---|---|
| Molecular Formula | C9H18O3S |
| Molecular Weight | 206.30 g/mol |
| IUPAC Name | butyl 2-hydroxy-4-methylsulfanylbutanoate |
| Standard InChI | InChI=1S/C9H18O3S/c1-3-4-6-12-9(11)8(10)5-7-13-2/h8,10H,3-7H2,1-2H3 |
| Standard InChI Key | HDRBEJJTIWFCEK-UHFFFAOYSA-N |
| Canonical SMILES | CCCCOC(=O)C(CCSC)O |
Introduction
Chemical Identity and Structural Characteristics
Butanoic acid, 2-hydroxy-4-(methylthio)-, butyl ester belongs to the class of thia fatty acids, characterized by a sulfur atom integrated into their carbon backbone. Its molecular formula is C₉H₁₈O₃S, with a molecular weight of 206.30 g/mol. The IUPAC name, butyl 2-hydroxy-4-methylsulfanylbutanoate, reflects its esterification of HMTBA with butanol. Key structural features include:
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A hydroxy group at the second carbon position.
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A methylthio (-SCH₃) group at the fourth carbon.
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A butyl ester moiety at the terminal carboxyl group.
The compound’s stereochemistry and functional groups influence its reactivity and bioavailability. Its Canonical SMILES (CCCCOC(=O)C(CCSC)O) and InChIKey (HDRBEJJTIWFCEK-UHFFFAOYSA-N) provide precise representations of its atomic connectivity.
Synthesis and Industrial Production
Esterification of HMTBA
The synthesis involves esterifying 2-hydroxy-4-(methylthio)butanoic acid (HMTBA) with butanol under acidic or enzymatic catalysis. Industrial processes often employ continuous flow reactors to optimize heat transfer and mixing, achieving yields exceeding 90%. The reaction follows:
Free-Radical Mercaptan Addition
A patented method (EP0961769B1) describes the preparation of HMTBA via free-radical addition of methyl mercaptan to α,β-unsaturated carbonyl substrates . While this patent focuses on HMTBA synthesis, the methodology informs potential scalable routes for its ester derivatives. Key parameters include:
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Temperature: 50–150°C.
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Catalysts: Di-tert-butyl peroxide or azobisisobutyronitrile (AIBN).
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Substrate: Crotonic acid or related olefins.
Physicochemical Properties
The compound’s properties are critical for its handling and application:
| Property | Value | Source |
|---|---|---|
| Boiling Point | Not reported | |
| Density | 1.20–1.30 g/cm³ (estimated) | |
| Solubility | Miscible in organic solvents | |
| pKa | ~3.67 (carboxyl group) | |
| Refractive Index | 1.515 (estimated) |
Its low water solubility and moderate acidity (pKa ≈ 3.67) align with esterified fatty acids, facilitating lipid membrane permeability in biological systems .
Applications in Animal Nutrition
Methionine Analog
The compound serves as a rumen-protected methionine source in livestock feed. Unlike free methionine, which degrades in ruminant fore-stomachs, the ester’s stability ensures targeted delivery to the lower gastrointestinal tract. Studies on HMTBA (its parent acid) demonstrate 65–80% bioavailability in poultry, suggesting similar efficacy for the ester form .
Metabolic Pathways
In vivo, enzymatic hydrolysis releases HMTBA, which undergoes β-oxidation to form methionine. This pathway is critical for:
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Protein synthesis in muscle and liver tissues.
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Methyl group donation via S-adenosylmethionine (SAMe).
Research and Development
Enzymatic Studies
Recent investigations focus on lipase-catalyzed transesterification to produce enantiomerically pure forms. For example, Candida antarctica lipase B (CAL-B) selectively hydrolyzes the (R)-enantiomer, enabling chiral resolution. Such advances are pivotal for pharmaceutical applications.
Industrial Optimization
A 2024 study highlighted microreactor technology for continuous ester production, reducing reaction times from hours to minutes. This approach minimizes byproducts like sulfoxides, enhancing product purity.
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